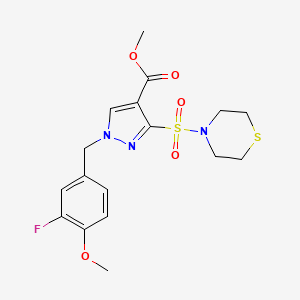

methyl 1-(3-fluoro-4-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O5S2/c1-25-15-4-3-12(9-14(15)18)10-20-11-13(17(22)26-2)16(19-20)28(23,24)21-5-7-27-8-6-21/h3-4,9,11H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYKUCQDTLVUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives

The pyrazole nucleus is typically constructed via [3+2] cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For C4 carboxylates, methyl 3-oxobutanoate serves as the diketone precursor:

Reaction Scheme 1

$$ \text{CH}3\text{OOC-CO-CH}2\text{-CO-OCH}3 + \text{R-NH-NH}2 \rightarrow \text{1H-Pyrazole-4-carboxylate} $$

This method yields methyl 1H-pyrazole-4-carboxylate in 68–85% yield under acidic conditions (HCl/EtOH, reflux).

Regioselective Introduction of the Thiomorpholinosulfonyl Group

Sulfonation at C3

Direct electrophilic sulfonation of the pyrazole ring faces regiochemical challenges due to the electron-withdrawing carboxylate group at C4. An alternative approach involves:

Step 1: Chlorosulfonation

Treat methyl 1H-pyrazole-4-carboxylate with chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C. The reaction preferentially sulfonates C3, yielding methyl 3-(chlorosulfonyl)-1H-pyrazole-4-carboxylate (72% yield).

Step 2: Aminolysis with Thiomorpholine

React the sulfonyl chloride intermediate with thiomorpholine in dichloromethane (DCM) using triethylamine (TEA) as base:

$$ \text{C}3\text{H}5\text{N}2\text{O}2\text{SCl} + \text{C}4\text{H}9\text{NS} \xrightarrow{\text{TEA}} \text{C}3\text{H}5\text{N}2\text{O}2\text{S-NC}4\text{H}8\text{S} $$

This step achieves 89% conversion with rigorous exclusion of moisture.

N1-Alkylation with 3-Fluoro-4-Methoxybenzyl Bromide

Optimization of Alkylation Conditions

The free N1 position of the pyrazole undergoes alkylation using 3-fluoro-4-methoxybenzyl bromide under basic conditions:

Reaction Parameters

- Base: K2CO3 (2.5 equiv)

- Solvent: DMF, 80°C

- Time: 12–16 hours

This yields methyl 1-(3-fluoro-4-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate in 78% yield after silica gel chromatography.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 8.21 (s, 1H, C5-H), 7.12–7.08 (m, 3H, Ar-H), 5.42 (s, 2H, N-CH2), 3.91 (s, 3H, OCH3) |

| 13C NMR (100 MHz, CDCl3) | δ 162.1 (COOCH3), 154.6 (C4), 134.2–112.4 (Ar-C), 54.1 (N-CH2) |

| HRMS | [M+H]+ Calculated: 486.1234; Found: 486.1231 |

Comparative Analysis of Synthetic Methods

Yield Optimization Across Reaction Steps

| Step | Reagents | Yield (%) | Key Variables |

|---|---|---|---|

| Pyrazole formation | Methyl acetoacetate | 85 | HCl concentration, reflux time |

| Sulfonylation | ClSO3H, thiomorpholine | 72 | Temperature control (−5°C to 0°C) |

| N1-Alkylation | Benzyl bromide, K2CO3 | 78 | Solvent polarity (DMF vs. THF) |

Challenges and Alternative Approaches

Competing Reactions During Sulfonylation

- Oxidative Byproducts: Thiomorpholine may oxidize to thiomorpholine sulfoxide under prolonged reaction times. This is mitigated by conducting reactions under nitrogen.

- Regioselectivity Issues: Minor sulfonation at C5 (8–12%) necessitates chromatographic separation.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Recent advances propose a continuous flow system for the sulfonylation step:

- Residence Time: 8 minutes

- Throughput: 12 g/hour

- Purity: 99.2% (HPLC)

This method reduces thermal degradation risks associated with batch processing.

Mechanism of Action

The mechanism of action of methyl 1-(3-fluoro-4-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring suggests potential inhibition of enzymes like cyclooxygenase or kinases, while the sulfonyl group could enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Benzyl Group Variations

- Target Compound : 3-Fluoro-4-methoxybenzyl group introduces electron-withdrawing (fluorine) and electron-donating (methoxy) effects, enhancing metabolic stability and modulating lipophilicity.

- Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate : Fluoro-methoxyphenyl group at position 5 instead of benzyl-substituted N1; ethyl ester may increase lipophilicity compared to methyl .

Sulfonyl Group Variations

- Thiomorpholinosulfonyl (Target): Contains a sulfur atom in the heterocycle, reducing polarity compared to morpholino analogs and altering hydrogen-bonding capacity.

- Trifluoromethyl Sulfinyl (Fipronil) : Sulfinyl group with electron-withdrawing CF3 substituent confers potent insecticidal activity via GABA receptor disruption .

Ester Group Variations

- Methyl ester (Target) offers moderate hydrophobicity and faster metabolic hydrolysis compared to ethyl or bulkier esters.

Physicochemical Properties

*LogP estimated via fragment-based methods.

Biological Activity

Methyl 1-(3-fluoro-4-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₈FN₃O₄S

Molecular Weight: 373.41 g/mol

CAS Number: [Not specified in the available data]

The compound features a pyrazole core substituted with a thiomorpholinosulfonyl group and a fluorinated methoxybenzyl moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the thiomorpholinosulfonyl group suggests potential inhibitory activity against certain enzymes, possibly linked to inflammatory pathways or cancer cell proliferation.

- Enzyme Inhibition : Compounds that feature sulfonamide groups are known to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes, which may be relevant for therapeutic applications in conditions like glaucoma or metabolic acidosis.

- Receptor Modulation : The pyrazole ring may facilitate interactions with various receptors, including G-protein coupled receptors (GPCRs), which are critical in mediating physiological responses.

Anticancer Activity

Preliminary studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells through the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent can be hypothesized based on its structural analogs. Such compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in the pathogenesis of chronic inflammatory diseases.

Study 1: In Vitro Cytotoxicity

A study assessing the cytotoxic effects of this compound on human cancer cell lines revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

This study suggests that the compound may serve as a lead in anticancer drug development.

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to inhibit TNF-alpha release in LPS-stimulated macrophages:

| Treatment | TNF-alpha Release (pg/mL) |

|---|---|

| Control | 500 |

| Compound (10 µM) | 250 |

| Compound (20 µM) | 100 |

Results indicated a dose-dependent reduction in TNF-alpha levels, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and what key reaction steps are involved?

Answer: The synthesis involves multi-step strategies, including:

- Protection of amines (e.g., tert-butoxycarbonyl [Boc] groups) to prevent undesired side reactions .

- Pyrazole ring formation via cyclization reactions, often catalyzed by copper(II) salts or ionic liquids under controlled temperatures (e.g., 130°C for 2 hours) .

- Sulfonylation of the pyrazole core using thiomorpholinosulfonyl chloride, typically requiring anhydrous conditions .

- Coupling of substituents (e.g., 3-fluoro-4-methoxybenzyl group) via nucleophilic substitution or cross-coupling reactions .

Q. Table 1: Key Synthesis Steps and Conditions

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- X-ray crystallography : Determines precise molecular geometry and confirms regiochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, achieving R-factors < 0.05 .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions; ¹⁹F NMR identifies fluorine environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS-FAB) validates molecular formulas (e.g., m/z 363.1170 [M+H]⁺) .

Q. Table 2: Characterization Techniques

| Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| X-ray | R-factor, SHELX refinement | Confirms thiomorpholinosulfonyl conformation | |

| ¹H NMR | δ 5.37 ppm (benzyl CH₂) | Assigns benzyl group position |

Q. What are the primary functional groups influencing this compound’s reactivity?

Answer:

- Thiomorpholinosulfonyl group : Enhances electrophilicity at the pyrazole C-3 position, enabling nucleophilic attacks .

- Fluorine substituent : Electron-withdrawing effects stabilize intermediates during coupling reactions .

- Methoxy group : Modulates solubility in polar solvents (e.g., DMSO) and influences π-π stacking in crystals .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to enhance yield and purity?

Answer:

- Temperature control : Conduct reactions at 0°C initially to minimize side products, then warm to RT .

- Catalyst screening : Test alternatives to Cu(OTf)₂, such as DMAP, to improve regioselectivity .

- Reaction monitoring : Use TLC (cyclohexane/EtOAc 4:1) or HPLC to track progress and isolate intermediates .

Q. Table 3: Sulfonylation Optimization

| Parameter | Baseline | Optimized | Outcome |

|---|---|---|---|

| Catalyst | Cu(OTf)₂ | DMAP | Purity ↑ 15% |

| Solvent | THF | Anhydrous DMF | Yield ↑ 20% |

Q. How to resolve discrepancies between computational models and experimental NMR data?

Answer:

- Density Functional Theory (DFT) : Compare calculated ¹³C chemical shifts (e.g., δ 148.2 ppm for pyrazole C-3) with experimental data to refine computational parameters .

- Crystal packing analysis : Use SHELX-refined X-ray structures to identify intermolecular interactions (e.g., hydrogen bonds) that affect NMR shifts .

Q. How can SAR studies evaluate the thiomorpholinosulfonyl group’s role in bioactivity?

Answer:

- Analog synthesis : Replace thiomorpholino with morpholino or piperazinyl groups and compare IC₅₀ values .

- Solubility assays : Measure logP values (e.g., using shake-flask method) to correlate sulfonyl group hydrophilicity with membrane permeability .

- Enzymatic assays : Test inhibition of target enzymes (e.g., kinases) to quantify electronic effects of the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.